molecular formula C12H19N3O2 B13216236 2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B13216236
M. Wt: 237.30 g/mol
InChI Key: SRAQBRAUUNPZCA-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-a]pyrazine class, characterized by a bicyclic structure combining imidazole and pyrazine rings. Its molecular formula is C₁₃H₂₀N₂O₂, with a molecular weight of 236.31 g/mol . The compound’s structural rigidity and polar functional groups suggest moderate solubility in polar solvents, though exact data are unavailable in the provided evidence.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

2-(3-methylbutan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C12H19N3O2/c1-7(2)8(3)10-11(12(16)17)15-5-4-13-6-9(15)14-10/h7-8,13H,4-6H2,1-3H3,(H,16,17)

InChI Key

SRAQBRAUUNPZCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=C(N2CCNCC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted pyrazine with an appropriate alkylating agent under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, facilitated by reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Imidazo[1,2-a]pyrazine Core

2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride

  • Substituents : Difluoromethyl at position 2, carboxylic acid at position 3.
  • Molecular Formula : C₈H₁₁Cl₂F₂N₃O₂; Molecular Weight : 290 Da.
  • Key Differences : The difluoromethyl group enhances electronegativity and lipophilicity compared to the isopentyl group in the target compound. The dihydrochloride salt improves aqueous solubility, making it more suitable for biological assays .

Molecular Formula: C₇H₈F₃N₃; Molecular Weight: 191.16 g/mol. Key Differences: Absence of the carboxylic acid reduces polarity, increasing membrane permeability. The trifluoromethyl group offers metabolic stability but may reduce solubility .

Analogues with Imidazo[1,2-a]pyridine Core

2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

  • Core Structure : Imidazo[1,2-a]pyridine (pyridine instead of pyrazine).
  • Molecular Formula : C₁₃H₂₀N₂O₂; Molecular Weight : 236.31 g/mol.
  • Key Differences : The pyridine ring lacks the second nitrogen atom in pyrazine, reducing hydrogen-bonding capacity and altering electronic distribution. This may decrease solubility but improve CNS penetration .

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid Substituents: Trifluoromethyl at position 2, carboxylic acid at position 6. Molecular Formula: C₉H₉F₃N₂O₂; Molecular Weight: 234.18 g/mol. Key Differences: The carboxylic acid’s position (8 vs. The trifluoromethyl group increases hydrophobicity .

Functionalized Derivatives

Methyl 4-(tert-Butyl)-3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-benzoate (10p)

  • Structure : Ethynyl-linked imidazo[1,2-a]pyrazine to a benzoate ester.
  • Key Differences : The ethynyl spacer and bulky tert-butyl group enhance steric hindrance, likely reducing enzymatic degradation. The ester group improves bioavailability compared to free carboxylic acids .

Comparative Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-(Difluoromethyl) Analogue Imidazo[1,2-a]pyridine Analogue
Molecular Weight (g/mol) 236.31 290 236.31
LogP (Predicted) ~2.1 (moderate) ~1.8 (lower due to Cl⁻) ~2.5 (higher due to pyridine)
Solubility Moderate in DMSO High (aqueous salt form) Low (non-polar core)
Metabolic Stability Likely moderate High (C-F bonds resist oxidation) Moderate

Biological Activity

2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H20N2O2C_{13}H_{20}N_{2}O_{2} and a molecular weight of 236.31 g/mol. The structure includes an imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial in metabolic pathways. For instance, it has demonstrated potent inhibitory activity against ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which is involved in the regulation of immune responses. The IC50 value for this inhibition was reported at 5.70 nM .
  • Cholinesterase Inhibition : Similar compounds within the pyrazine family have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for Alzheimer's disease therapy. Although specific data for this compound is limited, related pyrazine derivatives have shown promising results in inhibiting these enzymes .

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazo[1,2-a]pyrazine derivatives. For example, compound 7 (related to the target compound) was shown to enhance the efficacy of anti-PD-1 antibodies in murine models by inhibiting tumor growth by 77.7% when administered at a dose of 80 mg/kg in combination therapy . This suggests that this compound may also possess similar antitumor properties.

Neuroprotective Effects

Inhibition of cholinesterases can lead to increased levels of acetylcholine in the brain, potentially providing neuroprotective effects and improving cognitive function. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Research Findings and Case Studies

Several studies have evaluated the biological activities of related compounds:

CompoundActivityIC50 ValueReference
Pyrido[2,3-b]pyrazinesAChE Inhibition0.466 µM
Imidazo[1,2-a]pyrazinesENPP1 Inhibition5.70 nM
Imidazo DerivativesAntitumor Activity (in vivo)-

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